molecular formula C23H19BrN4O5 B455832 N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURAMIDE

N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURAMIDE

Cat. No.: B455832
M. Wt: 511.3g/mol
InChI Key: YMFKYWVZBMUCPT-UHFFFAOYSA-N
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Description

N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURAMIDE is a complex organic compound that features a pyrazole ring, a phenyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURAMIDE typically involves multi-step organic reactions The phenyl group is then attached through a nucleophilic substitution reaction The furan ring is synthesized separately and then coupled with the phenyl-pyrazole intermediate

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitro groups to amines.

    Substitution: The bromo substituent can be replaced with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological pathways.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of the nitro and bromo groups can enhance its binding affinity and specificity. The exact pathways involved depend on the biological context and the specific targets being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Bromopyrazole: A simpler compound with similar reactivity but lacking the additional functional groups.

    1-Methylpyrazole-4-boronic acid pinacol ester: Another pyrazole derivative with different substituents and reactivity.

    Pyraclostrobin: A fungicide with a pyrazole ring, used in agriculture.

Uniqueness

N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C23H19BrN4O5

Molecular Weight

511.3g/mol

IUPAC Name

N-[4-[(4-bromopyrazol-1-yl)methyl]phenyl]-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide

InChI

InChI=1S/C23H19BrN4O5/c1-15-2-8-21(20(10-15)28(30)31)32-14-19-7-9-22(33-19)23(29)26-18-5-3-16(4-6-18)12-27-13-17(24)11-25-27/h2-11,13H,12,14H2,1H3,(H,26,29)

InChI Key

YMFKYWVZBMUCPT-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CC=C(C=C3)CN4C=C(C=N4)Br)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CC=C(C=C3)CN4C=C(C=N4)Br)[N+](=O)[O-]

Origin of Product

United States

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